![molecular formula C9H8F3N3 B13547424 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13547424.png)
1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by the presence of a trifluoromethyl group at the 5-position and two methyl groups at the 1- and 3-positions. The pyrazolo[3,4-b]pyridine scaffold is known for its versatility in organic synthesis and medicinal chemistry, often used as a building block for more complex heterocyclic systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 3,5-dimethyl-1H-pyrazole with trifluoromethyl-substituted pyridine derivatives under acidic or basic conditions . Another approach involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the pyrazolo[3,4-b]pyridine scaffold using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or trifluoromethyl iodide (CF3I) .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dimethyl-5-(chloromethyl)-1H-pyrazolo[3,4-b]pyridine
- 1,3-Dimethyl-5-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine
- 1,3-Dimethyl-5-(iodomethyl)-1H-pyrazolo[3,4-b]pyridine
Uniqueness
1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable scaffold for drug discovery and development .
Propriétés
Formule moléculaire |
C9H8F3N3 |
|---|---|
Poids moléculaire |
215.17 g/mol |
Nom IUPAC |
1,3-dimethyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C9H8F3N3/c1-5-7-3-6(9(10,11)12)4-13-8(7)15(2)14-5/h3-4H,1-2H3 |
Clé InChI |
IUCIVXRMFCYZHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1C=C(C=N2)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


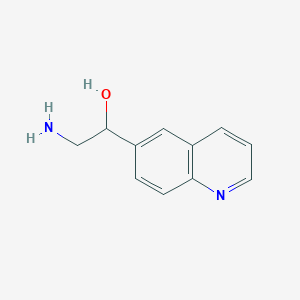
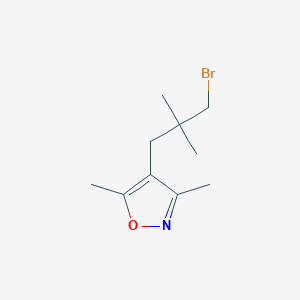
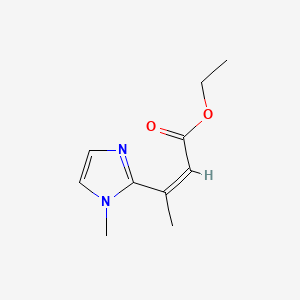

![Tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate](/img/structure/B13547355.png)


methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13547382.png)
![2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride](/img/structure/B13547391.png)
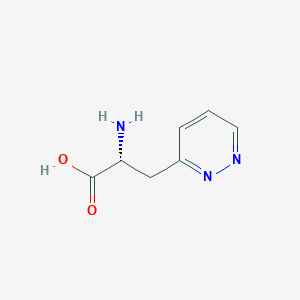
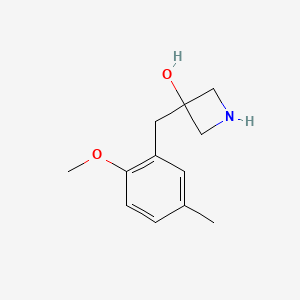
![2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one](/img/structure/B13547400.png)
![tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13547412.png)
![2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13547414.png)
